molecular formula C10H13NO2S B1222657 2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol CAS No. 98896-96-9

2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol

Cat. No. B1222657
CAS RN: 98896-96-9
M. Wt: 211.28 g/mol
InChI Key: ARBGBCQCAFWNDH-UHFFFAOYSA-N
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Description

“2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol” is a chemical compound with the molecular formula C10H13NO2S. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen . This compound is intriguing due to its diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .


Synthesis Analysis

The synthesis of thiazolidine derivatives, like “2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol”, involves various synthetic approaches such as multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol” includes a thiazolidine motif, which is a five-membered heterocyclic moiety. This motif has sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances the pharmacological properties of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol” include a density of 1.236g/cm3 . More detailed properties are not available in the search results.

Future Directions

The future directions for “2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol” and similar compounds involve further exploration of their diverse biological properties and potential therapeutic applications . The development of multifunctional drugs and improvement of their activity should be a focus of research .

properties

IUPAC Name

2-methoxy-4-(1,3-thiazolidin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-13-9-6-7(2-3-8(9)12)10-11-4-5-14-10/h2-3,6,10-12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBGBCQCAFWNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2NCCS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10913011
Record name 2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10913011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol

CAS RN

98896-96-9
Record name 2-(4-Hydroxy-3-methoxyphenyl)thiazolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098896969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10913011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of vanillin (2.0 g, 13.2 mmol) in ethanol (15 ml) was added dropwise a solution of cysteamine HCl (0.5 g, 4.4 mmol) in water (5 ml) and the solution stirred at RT for 16.5 h. The bulk of the ethanol was removed by rotary evaporator and the residue was diluted with water (15 ml) and extracted with diethyl ether (3×20 ml) to remove excess aldehyde. The aqueous layer was basified by addition of solid sodium carbonate (0.3 g) causing the product to precipitate out of solution. The precipitate was filtered, washed carefully with water (3×20 ml) and dried in a vacuum desiccator to give 2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolane (7) as a white solid (0.62 g, 67%), mp 158-161° (lit mp, 182-183°). 1H nmr (d6-dmso, 300 MHz) 2.8-3.0, m, H4,4,5; 3.12, br s, NH; 3.4-3.6, m, H5; 3.76, s, OMe; 5.34, s, H2; 6.70, d (8.0 Hz), H5′; 6.84, dd (1.8, 8.1 Hz), H6′; 7.04, d (1.8 Hz), H2′; 8.91, s, OH. ESI (+ve) MS m/z 212 (M+H, 100%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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